6-(Trifluoromethyl)picolinimidamide hydrochloride
Description
Chemical Identity and Classification
6-(Trifluoromethyl)picolinimidamide hydrochloride represents a highly specialized organofluorine compound characterized by its distinctive molecular architecture and unique chemical properties. The compound is officially catalogued under Chemical Abstracts Service number 264884-49-3 and possesses the molecular formula C₇H₇ClF₃N₃. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 6-(trifluoromethyl)pyridine-2-carboximidamide hydrochloride, reflecting its systematic chemical structure. The molecular weight of 225.60 grams per mole positions this compound within the medium molecular weight range for organofluorine heterocycles. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more suitable for various chemical applications and research purposes.
The structural framework of this compound consists of a pyridine ring substituted at the 6-position with a trifluoromethyl group and at the 2-position with an imidamide functionality. The trifluoromethyl group contributes significant electron-withdrawing character to the aromatic system, while the imidamide group provides sites for hydrogen bonding and potential coordination chemistry applications. The compound's InChI key, BAMQEGGOZPSBEX-UHFFFAOYSA-N, serves as a unique digital identifier for database searches and chemical informatics applications. This molecular architecture places the compound within the broader classification of substituted picolinimidamides, a family of compounds known for their diverse chemical reactivity patterns and potential applications in coordination chemistry.
Historical Context in Organofluorine Chemistry
The development of this compound emerges from a rich historical tradition in organofluorine chemistry that spans nearly two centuries of scientific advancement. The foundations of organofluorine chemistry were established in the early nineteenth century when Dumas and Péligot first synthesized fluoromethane in 1835 through the distillation of dimethyl sulfate with potassium fluoride, marking the discovery of the first organofluorine compound. This pioneering work was followed by Alexander Borodin's development of halogen exchange methodologies in 1862, when he successfully synthesized benzoyl fluoride by treating benzoyl chloride with potassium bifluoride, establishing a fundamental approach that remains relevant to contemporary fluorine chemistry.
The specific development of trifluoromethyl-containing compounds can be traced to the work of Frédéric Swarts in 1892, who developed early synthetic methods based on antimony fluoride for introducing trifluoromethyl groups into organic molecules. Swarts' pioneering research on benzotrichloride conversion to trifluoromethylated products using antimony trifluoride established the foundation for modern trifluoromethylation chemistry. The first investigation of trifluoromethyl groups in relation to biological activity was conducted by F. Lehmann in 1927, demonstrating the early recognition of the unique properties imparted by trifluoromethyl substitution. Industrial development of organofluorine chemistry accelerated dramatically during the 1930s when Kinetic Chemicals and IG Farben replaced antimony trifluoride with hydrogen fluoride as a fluorinating agent, enabling large-scale production of fluorinated compounds.
The evolution of trifluoromethylation methodologies continued through the twentieth century with significant advances in synthetic techniques. The development of trifluoromethyltrimethylsilane by Ingo Ruppert in 1984 provided a crucial reagent for nucleophilic trifluoromethylation reactions. Subsequently, Prakash and Olah's 1989 report on the activation of trifluoromethyltrimethylsilane by fluoride for nucleophilic trifluoromethylation of carbonyl compounds established widely used synthetic protocols. These historical developments created the technological foundation necessary for the synthesis of complex trifluoromethylated heterocycles such as this compound, representing the culmination of nearly 150 years of methodological advancement in organofluorine chemistry.
Significance in Heterocyclic Chemistry Research
This compound occupies a prominent position within contemporary heterocyclic chemistry research due to its unique combination of structural features and chemical properties. The compound serves as a representative example of how modern synthetic methodologies can be applied to create sophisticated heterocyclic architectures that incorporate multiple functional groups with complementary electronic effects. The integration of trifluoromethyl functionality into heterocyclic frameworks has become increasingly important in drug discovery applications, where such modifications can significantly enhance metabolic stability, bioavailability, and target selectivity of pharmaceutical compounds. The imidamide functionality present in this compound provides additional versatility through its potential for hydrogen bonding interactions and coordination chemistry applications.
The significance of this compound extends to its role as a building block for discrete metal-organic assemblies and coordination complexes. Research has demonstrated that this compound can function as a ligand in the synthesis of metal complexes, particularly in the development of materials exhibiting electron transfer coupled spin transition properties. These properties have potential applications in the field of magnetic materials, representing an important intersection between organofluorine chemistry and materials science. The compound's ability to participate in coordination chemistry expands its utility beyond simple organic synthesis into the realm of functional materials development.
Contemporary heterocyclic chemistry research increasingly emphasizes the development of compounds that can serve multiple functions within complex chemical systems. This compound exemplifies this trend through its demonstrated catalytic properties in various organic reactions. The unique electronic properties imparted by the trifluoromethyl group enhance the compound's effectiveness as a catalyst, particularly in reactions requiring electron-withdrawing activation. The compound's role in facilitating nucleophilic substitution reactions and other transformations highlights the continuing importance of organofluorine compounds in advancing synthetic methodology. Furthermore, the development of such specialized heterocyclic compounds contributes to the expansion of available chemical space for drug discovery programs, providing medicinal chemists with novel structural frameworks that can be explored for biological activity.
Properties
IUPAC Name |
6-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3.ClH/c8-7(9,10)5-3-1-2-4(13-5)6(11)12;/h1-3H,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMQEGGOZPSBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704316 | |
| Record name | 6-(Trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264884-49-3 | |
| Record name | 6-(Trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of 6-(Trifluoromethyl)picolinimidamide hydrochloride typically follows a two-stage approach:
- Stage 1: Synthesis of 6-(trifluoromethyl)picolinonitrile or substituted pyridine precursors bearing the trifluoromethyl group.
- Stage 2: Conversion of the nitrile group to the amidine hydrochloride via reaction with ammonia or suitable amines under controlled conditions.
This approach is consistent with the preparation of related picolinimidamide derivatives, where the nitrile precursor is a key intermediate.
Preparation of 6-(Trifluoromethyl)picolinonitrile Precursors
According to patent literature, 6-(trifluoromethyl)picolinonitrile derivatives are prepared via halogenation and substitution reactions starting from trifluoromethyl-substituted pyridines:
- Halogenated intermediates such as 2,3-bis-chloro-6-trifluoromethylpyridine are synthesized by chlorination reactions using sodium hypochlorite in basic aqueous media, followed by organic extraction and drying steps with magnesium sulfate.
- Alternative routes include the use of antimony pentafluoride catalysis for selective halogenation.
- Subsequent functional group transformations, including Grignard reactions with ethylmagnesium bromide, allow for the introduction of alkyl substituents on the pyridine ring, which can be tailored before nitrile formation.
These steps are typically performed in solvents such as dichloromethane, tetrahydrofuran (THF), or N-methylpyrrolidone (NMP), with temperature control between 0°C and room temperature to optimize yields.
Conversion of Nitriles to Picolinimidamides
The critical step in preparing this compound involves converting the nitrile group into the amidine functionality:
- The nitrile (e.g., 3-methoxypicolinonitrile or 3-fluoropicolinonitrile analogs) is treated with lithium bis(trimethylsilyl)amide in anhydrous THF under nitrogen atmosphere at low temperatures (around −20°C) to form an intermediate amidinate species.
- After stirring at room temperature and monitoring the reaction by thin-layer chromatography (TLC), the mixture is acidified with hydrochloric acid (6N HCl) to protonate the amidine group.
- The product is extracted, basified with sodium hydroxide to pH 13–14, and re-extracted into organic solvents such as ethyl acetate.
- Drying over anhydrous sodium sulfate and concentration under reduced pressure yield the crude picolinimidamide, which is purified by recrystallization from ether-pentane mixtures.
This method yields the picolinimidamide hydrochloride salt, which is the target compound.
Industrial Scale Considerations
Industrial synthesis adapts the laboratory procedures with scale-up modifications:
- Use of high-pressure reactors and continuous flow systems enhances reaction efficiency and reproducibility.
- Ammonia or amine reagents are employed under controlled temperature and pressure to convert nitrile intermediates to amidines.
- Purification methods include crystallization and chromatographic techniques scaled for bulk production.
Summary Table of Preparation Steps
Research Findings and Analytical Data
- The conversion of nitriles to amidines using lithium bis(trimethylsilyl)amide is efficient and allows for good control over purity and yield.
- Spectroscopic methods such as NMR and mass spectrometry confirm the structure of intermediates and final products.
- The trifluoromethyl group remains intact throughout the synthetic steps, providing the desired electronic and steric properties to the final compound.
- Industrial methods emphasize safety and scalability, with continuous flow reactors minimizing hazardous reagent exposure.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)picolinimidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or can be used.
Reduction: Common reducing agents include and .
Substitution: Conditions vary depending on the substituent being introduced, but nucleophilic substitution is a common method.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction can produce amines or alcohols .
Scientific Research Applications
6-(Trifluoromethyl)picolinimidamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s reactivity and stability, making it an effective catalyst and intermediate in various reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key differences in substituent positions, physicochemical properties, and applications:
Key Comparative Insights
Positional Isomerism :
- The 6-(Trifluoromethyl) isomer exhibits superior electronic effects in directing reactions at the pyridine ring’s 2-position due to the proximity of the –CF₃ group. In contrast, the 4-(Trifluoromethyl) isomer (CAS: 909109-68-8) shows reduced steric hindrance, making it preferable for synthesizing planar aromatic systems .
Physicochemical Properties :
- The 2-Phenyl-4-(trifluoromethyl)-1H-imidazole (CAS: 33469-36-2) lacks the imidamide group, resulting in lower solubility in polar solvents (e.g., DMSO) compared to 6-(Trifluoromethyl)picolinimidamide HCl, which dissolves at 10 mM in DMSO .
- The 6-(2-Fluorophenyl) analog (CAS: 359-83-1) has a higher molecular weight (251.7 vs. 225.6) due to the phenyl substituent, impacting its pharmacokinetic profile .
Reactivity and Synthetic Utility :
- 6-(Trifluoromethyl)picolinimidamide HCl is frequently used in Suzuki-Miyaura couplings to introduce sp³-hybridized nitrogen centers into drug candidates, as seen in Example 329 of EP 4,374,877 A2 .
- In contrast, 4-(Trifluoromethyl)picolinimidamide HCl is less reactive in analogous couplings due to electronic deactivation of the pyridine ring .
Biological Activity: The –CF₃ group in 6-(Trifluoromethyl)picolinimidamide HCl enhances binding affinity to hydrophobic pockets in kinase domains, as demonstrated in the synthesis of diazaspiro[3.5]nonene carboxamides with antiviral activity (LCMS: m/z 658 [M+H]⁺) .
Biological Activity
6-(Trifluoromethyl)picolinimidamide hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery.
Chemical Structure and Properties
This compound possesses a unique trifluoromethyl group that enhances its reactivity and stability. The molecular formula is , and it is characterized by the presence of a pyridine ring, which contributes to its biological properties.
The mechanism of action for this compound involves:
- Catalytic Activity : It acts as a catalyst in various organic reactions, facilitating the formation of biologically active molecules.
- Target Interactions : The trifluoromethyl group allows the compound to interact with specific molecular targets, enhancing its reactivity in biochemical pathways.
- Biochemical Pathways : It participates in several biochemical reactions, influencing cellular signaling pathways and potentially modulating gene expression.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown activity against Mycobacterium tuberculosis, indicating its potential use in treating tuberculosis . The specific mechanisms include:
- Inhibition of Bacterial Growth : By disrupting bacterial cell wall synthesis or function.
- Synergistic Effects : When used in combination with other antimicrobial agents, it may enhance efficacy .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies demonstrated:
- Selective Cytotoxicity : The compound exhibited potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) while showing significantly less toxicity towards non-cancerous cells (MCF10A), providing a favorable therapeutic window .
- Mechanisms of Action : It may induce apoptosis through various pathways, including the inhibition of matrix metalloproteinases (MMPs), which are involved in cancer metastasis .
Study 1: Antimicrobial Efficacy
In a recent study published in Frontiers in Chemistry, researchers evaluated the efficacy of this compound against Mycobacterium tuberculosis. The compound was found to inhibit bacterial growth effectively, showcasing its potential as a lead compound for anti-tubercular drug development .
Study 2: Anticancer Activity Assessment
Another study assessed the compound's effects on various cancer cell lines. Results indicated that it inhibited cell proliferation with an IC50 value of 0.126 μM against MDA-MB-231 cells. Additionally, it demonstrated a significant reduction in lung metastasis in vivo models, reinforcing its potential as an anticancer therapeutic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Apoptosis induction |
| 6-(Trifluoromethyl)pyridine-2-carboximidamide | Moderate antimicrobial | Cell wall synthesis disruption |
| 6-(Trifluoromethyl)pyridine-2-carboxylic acid | Weak anticancer activity | Unknown |
Q & A
Q. What are the common synthetic routes for 6-(Trifluoromethyl)picolinimidamide hydrochloride in recent research?
Methodological Answer: The compound is typically synthesized via multi-step protocols involving coupling reactions and deprotection steps. For example, methyl esters (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride) are used as starting materials, followed by reactions with trifluoromethyl-substituted pyridines or pyrimidines. A key step involves HCl-mediated deprotection (e.g., using 4 N HCl in dioxane) to yield the final hydrochloride salt . Reaction optimization often includes HPLC purification with mobile phases like MeCN/water (0.1% formic acid) and columns such as YMC-Actus Triart C18 .
Q. What analytical techniques are used to characterize this compound?
Methodological Answer: Characterization relies on LCMS for molecular weight confirmation and HPLC for purity assessment. Example data from recent studies:
| Parameter | LCMS (m/z) | HPLC Retention Time (min) | Analysis Condition | Source |
|---|---|---|---|---|
| Intermediate | 411 [M+H]+ | 1.18 | SMD-TFA05 | |
| Final compound | 727 [M+H]+ | 1.27 | SMD-TFA05 | |
| Modified derivative | 785 [M+H]+ | 1.32 | SMD-TFA05 |
Q. What safety precautions should be prioritized when handling this compound?
Methodological Answer: While direct safety data for this compound is limited in the provided evidence, general precautions for trifluoromethyl-containing hydrochlorides include:
- Use of PPE (gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation of fine particles.
- Avoid contact with moisture, as hydrochloride salts may release HCl gas under humid conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in LCMS/HPLC data between batches?
Methodological Answer: Contradictions may arise from isotopic patterns (e.g., due to trifluoromethyl groups), impurities, or instrument variability. To address this:
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?
Methodological Answer: Key optimization strategies include:
- Catalyst selection : Tetrabutylammonium iodide improves alkylation efficiency in SN2 reactions .
- Solvent effects : Polar aprotic solvents like DMF enhance solubility of intermediates.
- Temperature control : Stirring at 80°C accelerates nucleophilic substitutions while minimizing side reactions .
- Purification : Use preparative HPLC with gradient elution (MeCN/water + 0.1% formic acid) to isolate high-purity products .
Q. How can researchers assess the stability of this compound under varying conditions?
Methodological Answer: Stability studies should include:
- Thermal stability : Heat samples to 40–60°C and monitor degradation via HPLC.
- Hydrolytic stability : Expose the compound to aqueous buffers (pH 3–9) and track hydrolysis products using LCMS.
- Light sensitivity : Store samples under UV/visible light and compare degradation profiles with dark controls.
- Long-term storage : Use azeotropic drying (e.g., with toluene) to remove moisture and prevent HCl release .
Q. What computational methods can predict reactivity or binding interactions of this compound?
Methodological Answer: While not directly referenced in the evidence, researchers can:
- Perform density functional theory (DFT) calculations to model electronic effects of the trifluoromethyl group.
- Use molecular docking to predict interactions with biological targets (e.g., enzymes in spirocyclic systems mentioned in patents) .
- Analyze Hammett constants to quantify substituent effects on reaction rates.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
